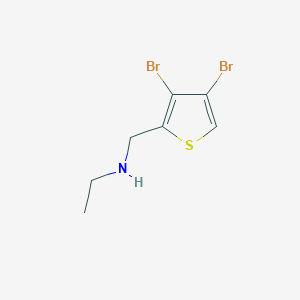![molecular formula C9H16FN B13015340 {4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13015340.png)
{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-Fluorobicyclo[222]octan-1-yl}methanamine is a chemical compound characterized by a bicyclic structure with a fluorine atom attached to one of the carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine typically involves the fluorination of bicyclo[2.2.2]octane derivatives. One common method includes the reaction of bicyclo[2.2.2]octan-1-amine with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as toluene or dichloromethane, and at temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium azide (NaN₃) and sodium methoxide (NaOMe) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme interactions and receptor binding.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- {4-Fluorobicyclo[2.2.2]octan-1-yl}methanol
- {4-Fluorobicyclo[2.2.2]octan-1-yl}methylamine
- {4-Fluorobicyclo[2.2.2]octan-1-yl}methanone
Uniqueness
{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine is unique due to its specific fluorine substitution, which can significantly alter its chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and development.
Propiedades
Fórmula molecular |
C9H16FN |
|---|---|
Peso molecular |
157.23 g/mol |
Nombre IUPAC |
(4-fluoro-1-bicyclo[2.2.2]octanyl)methanamine |
InChI |
InChI=1S/C9H16FN/c10-9-4-1-8(7-11,2-5-9)3-6-9/h1-7,11H2 |
Clave InChI |
ASOMTLQNFDJTEX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(CC2)CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13015257.png)











![3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13015331.png)

